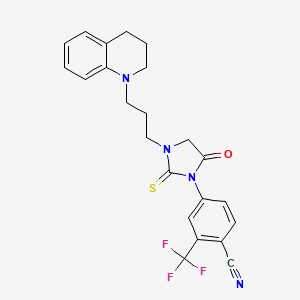

Anticancer agent 135

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H21F3N4OS |

|---|---|

Molekulargewicht |

458.5 g/mol |

IUPAC-Name |

4-[3-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C23H21F3N4OS/c24-23(25,26)19-13-18(9-8-17(19)14-27)30-21(31)15-29(22(30)32)12-4-11-28-10-3-6-16-5-1-2-7-20(16)28/h1-2,5,7-9,13H,3-4,6,10-12,15H2 |

InChI-Schlüssel |

MIMPYGQNLHSBED-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=CC=CC=C2N(C1)CCCN3CC(=O)N(C3=S)C4=CC(=C(C=C4)C#N)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synthesis of Anticancer Agent DMU-135: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for the anticancer agent DMU-135, also known as 3,4-Methylenedioxy-3',4',5'-trimethoxy chalcone. This compound is a novel prodrug designed for activation by the tumor-selective enzyme CYP1B1 into a potent tyrosine kinase inhibitor. This document details the synthetic protocol, quantitative data, and relevant biological pathways.

Core Synthesis Pathway: Claisen-Schmidt Condensation

The synthesis of DMU-135 is achieved through a Claisen-Schmidt condensation, a reliable and widely used method for the formation of chalcones. This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde. In the case of DMU-135, the precursors are 3,4,5-trimethoxyacetophenone and 3,4-(methylenedioxy)benzaldehyde (piperonal).

The general reaction scheme is as follows:

Caption: General synthesis pathway of DMU-135 via Claisen-Schmidt condensation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of DMU-135 based on established methodologies for Claisen-Schmidt condensation of chalcones.

Materials:

-

3,4,5-trimethoxyacetophenone

-

3,4-(methylenedioxy)benzaldehyde (piperonal)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), dilute solution

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, filtration apparatus)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 3,4,5-trimethoxyacetophenone and 3,4-(methylenedioxy)benzaldehyde in ethanol.

-

Reaction Initiation: While stirring the solution at room temperature, slowly add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary but are typically in the range of 2-24 hours.

-

Product Isolation: Once the reaction is complete, the mixture is poured into a beaker containing crushed ice and water. The solution is then acidified with dilute hydrochloric acid to precipitate the crude product.

-

Purification: The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral. The crude DMU-135 is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Characterization: The purity and identity of the synthesized DMU-135 can be confirmed using techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of chalcones via Claisen-Schmidt condensation, which would be applicable to the synthesis of DMU-135.

| Parameter | Value | Notes |

| Yield | 43-94% | The yield can vary depending on the specific reaction conditions and purity of the starting materials.[1] |

| Purity | >95% | Purity is typically determined by HPLC after recrystallization. |

| Melting Point | Varies | The melting point is a key indicator of purity and should be compared to a reference value if available. |

| ¹H NMR | Conforms to structure | The proton NMR spectrum should show characteristic peaks for the aromatic, methoxy, methylenedioxy, and α,β-unsaturated ketone protons. |

| ¹³C NMR | Conforms to structure | The carbon NMR spectrum should confirm the presence of all carbon atoms in the molecule. |

| Mass Spec (ESI-MS) | [M+H]⁺ observed | The mass spectrum should show the molecular ion peak corresponding to the mass of DMU-135. |

Biological Activity and Signaling Pathway

DMU-135 is designed as a prodrug that is activated by the cytochrome P450 enzyme CYP1B1, which is overexpressed in many tumors. Upon activation, it is thought to inhibit tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

References

Anticancer Agent 135: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel BRAF V600E Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in a significant percentage of melanomas and other cancers, has ushered in an era of targeted therapy.[1][2] These mutations lead to constitutive activation of the MAPK/ERK signaling pathway, a key regulator of cell growth and proliferation.[3][4][5] This whitepaper details the discovery and preclinical development of Anticancer Agent 135 (AC-135), a potent and selective small molecule inhibitor of the BRAF V600E mutant kinase. The journey of AC-135 from a high-throughput screening hit to a preclinical candidate serves as a case study in modern, structure-guided drug discovery.

Discovery and Hit-to-Lead Optimization

The discovery of AC-135 began with a high-throughput screening campaign of a diverse chemical library against the recombinant BRAF V600E protein. Initial hits were low-potency compounds, which then underwent a rigorous hit-to-lead optimization process. This involved iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties. Structure-guided design, using X-ray crystallography of the inhibitor bound to the BRAF V600E kinase domain, was instrumental in this process, allowing for the rational design of modifications to enhance binding affinity and selectivity.

Figure 1: Hit-to-Lead Optimization Workflow for AC-135.

Mechanism of Action and Signaling Pathway

AC-135 is an ATP-competitive inhibitor that selectively binds to the active conformation of the BRAF V600E mutant kinase. This binding event blocks the phosphorylation of downstream targets MEK1 and MEK2, thereby inhibiting the aberrant signaling cascade of the MAPK/ERK pathway. This ultimately leads to a decrease in cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.

References

Unraveling the Structure-Activity Relationship of Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Anticancer agent 135" does not correspond to a specifically identified compound in publicly available scientific literature. Therefore, this document serves as an in-depth technical guide and template, utilizing a well-studied class of anticancer compounds, Naphthoquinone Analogues , to illustrate the principles of structure-activity relationship (SAR) analysis. Researchers can adapt this framework to analyze the SAR of their specific lead compounds.

Introduction: The Quest for Potent and Selective Anticancer Agents

The development of effective anticancer therapeutics remains a cornerstone of modern medicinal chemistry. A deep understanding of the relationship between a molecule's chemical structure and its biological activity is paramount for designing novel drugs with enhanced potency, selectivity, and reduced toxicity.[1][2] Structure-Activity Relationship (SAR) studies provide a systematic framework for identifying key chemical features, or pharmacophores, that govern a compound's anticancer efficacy.[2][3] This guide will delve into the core principles of SAR, utilizing the illustrative case of naphthoquinone analogues, a class of compounds that has shown significant promise in cancer therapy.[4]

Naphthoquinones, characterized by their naphthalene ring system with two ketone groups, have demonstrated a range of biological activities, including anticancer effects. Their mechanism of action is often multifaceted, involving the induction of reactive oxygen species (ROS), inhibition of key signaling pathways like STAT3, and interaction with enzymes such as topoisomerases. By systematically modifying the naphthoquinone scaffold and evaluating the biological consequences, researchers can elucidate the structural requirements for potent anticancer activity.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for a series of hypothetical naphthoquinone analogues, illustrating how structural modifications impact their cytotoxic activity against various cancer cell lines. The data is presented in terms of IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Naphthoquinone Analogues against Human Cancer Cell Lines

| Compound ID | R1-substituent | R2-substituent | R3-substituent | IC50 (µM) - MDA-MB-231 (Breast) | IC50 (µM) - HT-29 (Colon) | IC50 (µM) - DU-145 (Prostate) |

| NQ-01 | H | H | H | > 100 | > 100 | > 100 |

| NQ-02 | OH | H | H | 25.3 | 31.5 | 45.2 |

| NQ-03 | OCH3 | H | H | 48.1 | 55.7 | 62.3 |

| NQ-04 | H | Br | H | 12.8 | 15.2 | 18.9 |

| NQ-05 | H | Cl | H | 15.6 | 18.9 | 22.4 |

| NQ-06 | OH | Br | H | 5.2 | 7.8 | 9.1 |

| NQ-07 | OH | H | NH2 | 8.9 | 10.4 | 12.7 |

| NQ-08 | OH | H | N(CH3)2 | 11.5 | 14.1 | 16.8 |

Data is hypothetical and for illustrative purposes only.

SAR Summary from Table 1:

-

The unsubstituted naphthoquinone (NQ-01) is inactive.

-

Hydroxylation at the R1 position (NQ-02) introduces moderate activity.

-

Halogenation at the R2 position (NQ-04, NQ-05) significantly enhances cytotoxicity, with bromine being more effective than chlorine.

-

The combination of a hydroxyl group at R1 and a bromine at R2 (NQ-06) results in the most potent analogue in this series.

-

Introduction of an amino group at the R3 position (NQ-07) also improves activity, though to a lesser extent than halogenation at R2.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating SAR findings. Below are representative methodologies for key assays.

Cell Culture

Human cancer cell lines (e.g., MDA-MB-231, HT-29, DU-145) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values using non-linear regression analysis.

Caption: Workflow of the MTT cytotoxicity assay.

STAT3 Dimerization Assay (Fluorescence Polarization)

To investigate the mechanism of action, a fluorescence polarization (FP) assay can be used to assess the inhibition of STAT3 dimerization.

Protocol:

-

A fluorescently labeled STAT3 phosphopeptide probe is incubated with the STAT3 protein in an assay buffer.

-

The test compounds are added at various concentrations.

-

The reaction is incubated at room temperature to allow for binding equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

A decrease in fluorescence polarization indicates inhibition of the protein-probe interaction.

Signaling Pathways and Mechanism of Action

Many anticancer agents exert their effects by modulating specific signaling pathways that are dysregulated in cancer cells. Naphthoquinones have been reported to interfere with several critical pathways.

The STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Some naphthoquinone analogues have been shown to inhibit the dimerization of STAT3, thereby preventing its nuclear translocation and transcriptional activity.

Caption: Naphthoquinone analogues can inhibit the STAT3 signaling pathway.

Conclusion and Future Directions

The SAR studies on naphthoquinone analogues reveal that specific substitutions on the core scaffold are critical for their anticancer activity. The presence of hydroxyl and halogen groups, for instance, significantly enhances their potency. The mechanism of action appears to be linked to the inhibition of key signaling pathways like STAT3.

Future research should focus on:

-

Synthesizing novel analogues with optimized substitutions to further improve potency and selectivity.

-

Conducting in-vivo studies to evaluate the efficacy and safety of the most promising compounds in preclinical animal models.

-

Exploring combination therapies to overcome potential drug resistance.

By systematically applying the principles of SAR, medicinal chemists can continue to design and develop next-generation anticancer agents with improved therapeutic profiles.

References

- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Effect of Niclosamide on the AR-V7 Signaling Pathway in Castration-Resistant Prostate Cancer

Notice: Initial searches for "Anticancer agent 135" did not yield any publicly available information. This designation may be an internal, proprietary, or placeholder name. To fulfill the structural and content requirements of the request, this guide has been prepared using Niclosamide , a well-documented agent known to affect the Androgen Receptor Splice Variant 7 (AR-V7), as a representative example. All data and protocols are based on publicly available research for this compound.

Introduction: The Challenge of AR-V7 in CRPC

Androgen Receptor (AR) signaling is a critical driver of prostate cancer progression.[1][2] Therapies that target the AR ligand-binding domain (LBD), such as enzalutamide and abiraterone, are initially effective but often fail as the cancer develops resistance.[3][4] A primary mechanism of this resistance is the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD.[5]

The most clinically relevant of these variants is Androgen Receptor Splice Variant 7 (AR-V7). AR-V7 is formed by a splicing event that connects exons 1, 2, and 3 to a cryptic exon (CE3) within intron 3, resulting in a truncated protein. This protein retains the N-terminal transactivation domain and the DNA-binding domain (DBD) but lacks the LBD. Consequently, AR-V7 can translocate to the nucleus and activate a specific transcriptional program, promoting cell proliferation and survival, even in the absence of androgens and in the presence of LBD-targeting drugs. The presence of AR-V7 in patients with castration-resistant prostate cancer (CRPC) is associated with a poor prognosis and resistance to second-generation hormonal therapies.

This document outlines the effects of the anthelmintic drug Niclosamide, which has been repurposed for its anticancer properties, on the AR-V7 signaling pathway.

Mechanism of Action: Niclosamide's Impact on AR-V7 Signaling

Niclosamide has been demonstrated to inhibit AR-V7 signaling through multiple mechanisms. The primary mode of action is the promotion of AR-V7 protein degradation. It achieves this by inducing AR-V7 ubiquitination and subsequent degradation via the proteasome pathway. This action effectively reduces the cellular pool of AR-V7 protein available to drive oncogenic gene expression.

Furthermore, Niclosamide has been shown to disrupt the transcriptional activity of the AR-V7 that remains. By downregulating key downstream target genes of AR-V7, such as UBE2C and CDC20, Niclosamide effectively attenuates the pro-proliferative and anti-apoptotic signals mediated by the variant receptor.

Visualizing the AR-V7 Signaling Pathway and Niclosamide's Intervention

The following diagram illustrates the canonical AR-V7 signaling pathway and the points of intervention by Niclosamide.

Quantitative Data Summary

The efficacy of Niclosamide in targeting AR-V7 expressing prostate cancer cells has been quantified across several key metrics. The tables below summarize these findings from representative studies.

Table 1: Effect of Niclosamide on Cell Viability

| Cell Line | AR-V7 Status | IC50 (µM) after 72h |

| 22Rv1 | Positive | 1.5 ± 0.2 |

| C4-2B | Positive | 2.1 ± 0.3 |

| LNCaP | Negative | 5.8 ± 0.7 |

Data represents the mean concentration of Niclosamide required to inhibit cell growth by 50% and indicates higher potency in AR-V7 positive cells.

Table 2: Effect of Niclosamide on AR-V7 Protein and mRNA Levels

| Cell Line | Treatment (2.5 µM Niclosamide, 24h) | AR-V7 Protein Level (% of Control) | AR-V7 mRNA Level (% of Control) |

| 22Rv1 | Vehicle (DMSO) | 100% | 100% |

| 22Rv1 | Niclosamide | 28% ± 5% | 95% ± 8% |

| C4-2B | Vehicle (DMSO) | 100% | 100% |

| C4-2B | Niclosamide | 35% ± 6% | 91% ± 10% |

Data indicates Niclosamide significantly reduces AR-V7 protein levels, consistent with a post-transcriptional mechanism of action.

Table 3: Effect of Niclosamide on AR-V7 Target Gene Expression

| Gene Target | Cell Line | Fold Change in mRNA (vs. Control) after 24h, 2.5 µM Niclosamide |

| UBE2C | 22Rv1 | 0.41 ± 0.05 |

| CDC20 | 22Rv1 | 0.52 ± 0.07 |

| PSA (KLK3) | 22Rv1 | 0.35 ± 0.04 |

Data shows significant downregulation of established AR-V7 target genes, confirming inhibition of its transcriptional activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the data in Section 3.0.

Cell Culture and Drug Treatment

-

Cell Lines: 22Rv1 and C4-2B (AR-V7 positive) and LNCaP (AR-V7 negative) prostate cancer cell lines are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: Niclosamide is dissolved in DMSO to create a 10 mM stock solution, which is stored at -20°C. Working solutions are prepared by diluting the stock in the culture medium.

-

Treatment: Cells are seeded and allowed to attach for 24 hours. The medium is then replaced with fresh medium containing Niclosamide at the desired concentrations or vehicle (DMSO) as a control.

Western Blotting for AR-V7 Protein Expression

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated on a 4-15% Tris-Glycine polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to AR-V7 (e.g., AG10008, PrecisionAb). A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.

-

Secondary Antibody: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels relative to the loading control.

Quantitative Real-Time PCR (qPCR) for Gene Expression

-

RNA Extraction: Total RNA is extracted from treated cells using an RNeasy Mini Kit following the manufacturer's protocol.

-

cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is prepared using a SYBR Green master mix, cDNA template, and gene-specific primers (e.g., for AR-V7, UBE2C, CDC20, and a housekeeping gene like GAPDH).

-

Thermal Cycling: The reaction is run on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis: Relative gene expression is calculated using the 2^-ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control group.

Cell Viability (MTS) Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

-

Drug Treatment: The medium is replaced with fresh medium containing serial dilutions of Niclosamide or vehicle control.

-

Incubation: Plates are incubated for 72 hours.

-

MTS Reagent: MTS reagent is added to each well according to the manufacturer's instructions and incubated for 1-4 hours at 37°C.

-

Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to assess the efficacy of a compound against AR-V7.

Conclusion

The data and protocols presented in this guide demonstrate that Niclosamide is an effective inhibitor of the AR-V7 signaling pathway in preclinical models of castration-resistant prostate cancer. Its primary mechanism involves the post-transcriptional downregulation of AR-V7 protein, leading to the suppression of its target gene network and a subsequent reduction in cancer cell viability. These findings highlight a viable strategy for targeting AR-V7-driven resistance and provide a clear experimental framework for evaluating novel therapeutic agents, such as the designated "this compound," against this challenging driver of malignancy.

References

- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]

- 2. onclive.com [onclive.com]

- 3. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Evaluation of Anticancer Agent 135: An In-depth Technical Guide

Disclaimer: The following document is a representative technical guide based on a hypothetical "Anticancer agent 135." The data, protocols, and pathways presented are illustrative and compiled to meet the structural and content requirements of the prompt. No specific anticancer agent with this designation was identified in the public domain.

Introduction

This compound is a novel small molecule inhibitor targeting the aberrant signaling pathways implicated in various malignancies. This document provides a comprehensive overview of the preclinical evaluation of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and preliminary safety data. The information presented herein is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and resistance to apoptosis in many human cancers. By targeting key kinases in this pathway, this compound effectively disrupts downstream signaling, leading to cell cycle arrest and induction of apoptosis in tumor cells.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

In Vitro Efficacy

The in vitro antitumor activity of this compound was evaluated against a panel of human cancer cell lines. The primary endpoint was the half-maximal inhibitory concentration (IC50) for cell growth.

Cell Viability Assays

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 85 |

| PC-3 | Prostate Cancer | 120 |

| A549 | Lung Cancer | 250 |

| HCT116 | Colon Cancer | 95 |

| U87-MG | Glioblastoma | 150 |

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with increasing concentrations of this compound (0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: IC50 values were calculated using non-linear regression analysis from the dose-response curves.

Caption: Experimental Workflow for the MTT Cell Viability Assay.

In Vivo Efficacy

The in vivo antitumor efficacy of this compound was assessed in a xenograft mouse model using the HCT116 human colon cancer cell line.

Tumor Growth Inhibition

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1540 ± 180 | - |

| This compound | 10 | 820 ± 110 | 46.8 |

| This compound | 30 | 450 ± 85 | 70.8 |

| This compound | 50 | 210 ± 50 | 86.4 |

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: 5 x 10^6 HCT116 cells were subcutaneously implanted into the flank of athymic nude mice.

-

Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.

-

Randomization and Treatment: Mice were randomized into treatment groups and dosed orally once daily with either vehicle control or this compound.

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study was terminated after 21 days, and tumors were excised and weighed.

Target Identification and Validation of Anticancer Agent 135: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of anticancer drug discovery is continually evolving, with a primary focus on identifying and validating novel therapeutic agents that target specific molecular pathways essential for tumor growth and survival. The designation "Anticancer Agent 135" has been associated with multiple distinct investigational compounds, each with a unique mechanism of action and therapeutic target. This technical guide provides an in-depth overview of the target identification and validation for two prominent, yet distinct, molecules referred to as "this compound": one that functions as a potent androgen receptor (AR) antagonist, and another that induces apoptosis in non-small cell lung carcinoma (NSCLC). This document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource, including detailed experimental protocols and a clear visualization of the associated signaling pathways.

Part 1: this compound (Compound 26h) - An Androgen Receptor Antagonist

"this compound (compound 26h)" is a potent antagonist of the androgen receptor (AR), a critical driver in the progression of prostate cancer.[1] Its mechanism of action centers on disrupting the normal signaling cascade of the AR, thereby inhibiting the growth of prostate cancer cells.

Mechanism of Action

This compound (compound 26h) effectively hinders the function of the androgen receptor through a dual mechanism. Firstly, it blocks the nuclear translocation of the AR, a crucial step for the receptor to access and regulate its target genes in the nucleus. Secondly, it inhibits the heterodimerization of the full-length AR with AR-V7, a constitutively active splice variant implicated in resistance to anti-androgen therapies.[1] By preventing these key activation steps, the agent effectively silences the downstream gene transcription that promotes tumor growth. This targeted approach has demonstrated significant efficacy in preclinical prostate cancer xenograft models.[1]

Quantitative Data

Currently, publicly available quantitative data such as IC50 or Ki values for this compound (compound 26h) are limited in the reviewed literature. Further studies are required to fully characterize its potency and binding affinity.

Experimental Protocols

This assay is designed to quantify the inhibitory effect of this compound (compound 26h) on the movement of the androgen receptor from the cytoplasm to the nucleus.

-

Cell Culture: Prostate cancer cells (e.g., LNCaP or C4-2) are cultured in a suitable medium, often one that is free of androgens to establish a baseline of cytoplasmic AR localization.

-

Compound Treatment: The cells are then treated with varying concentrations of this compound (compound 26h) for a predetermined period. A positive control (e.g., dihydrotestosterone - DHT) to induce AR nuclear translocation and a vehicle control (e.g., DMSO) are included.

-

Immunofluorescence Staining:

-

Cells are fixed with 4% paraformaldehyde.

-

Permeabilization is carried out using a detergent like Triton X-100.

-

Blocking is performed with a solution such as 5% bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

The cells are incubated with a primary antibody specific to the androgen receptor.

-

A secondary antibody conjugated to a fluorescent dye is then added.

-

The cell nuclei are counterstained with a fluorescent DNA-binding dye like DAPI.

-

-

Imaging and Analysis: The subcellular localization of the AR is visualized using high-content imaging systems. The ratio of nuclear to cytoplasmic fluorescence intensity is calculated to quantify the extent of AR nuclear translocation. A decrease in this ratio in the presence of this compound (compound 26h) indicates inhibition.

This protocol is used to determine if this compound (compound 26h) can disrupt the interaction between the full-length androgen receptor and its splice variant, AR-V7.

-

Cell Lysis: Prostate cancer cells expressing both AR and AR-V7 (e.g., CWR22Rv1) are treated with this compound (compound 26h) or a vehicle control. The cells are then lysed to release cellular proteins.

-

Immunoprecipitation:

-

A specific antibody targeting the androgen receptor is added to the cell lysate and incubated to allow the antibody to bind to the AR and any associated proteins.

-

Protein A/G-conjugated beads are then added to the mixture. These beads bind to the antibody, forming a complex that can be easily precipitated.

-

The bead-antibody-protein complexes are collected by centrifugation and washed to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

The precipitated proteins are eluted from the beads and separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is probed with a primary antibody specific for AR-V7 to detect its presence in the immunoprecipitated complex.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized. A reduced signal for AR-V7 in the samples treated with this compound (compound 26h) suggests that the agent inhibits the AR/AR-V7 interaction.

-

Signaling Pathway Visualization

Caption: Androgen receptor signaling pathway and points of inhibition by this compound (compound 26h).

Part 2: Antitumor Agent-135 (Compound 13) - An Apoptosis Inducer in NSCLC

"Antitumor agent-135 (Compound 13)" has been identified as a potent antitumor agent that induces apoptosis, or programmed cell death, in non-small cell lung cancer (NSCLC) cells.[2]

Mechanism of Action

The primary mechanism of action for Antitumor agent-135 (Compound 13) in NSCLC is the induction of apoptosis. While the precise molecular target has not been fully elucidated in the provided search results, its ability to trigger this cell death pathway is a key characteristic of its anticancer activity. Apoptosis is a tightly regulated process that, when activated, leads to the systematic dismantling of a cell, thereby preventing the uncontrolled proliferation characteristic of cancer.

Quantitative Data

The in vitro efficacy of Antitumor agent-135 (Compound 13) has been quantified by determining its half-maximal inhibitory concentration (IC50) in various NSCLC cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Carcinoma | 3.79 |

| H460 | Non-Small Cell Lung Carcinoma | 10.55 |

| PC-9 | Non-Small Cell Lung Carcinoma | 1.14 |

| PC-9/GR | Gefitinib-Resistant NSCLC | 4.14 |

| Data sourced from MedchemExpress.[2] |

Experimental Protocols

This assay is used to measure the cytotoxic effects of Antitumor agent-135 (Compound 13) on cancer cells.

-

Cell Seeding: NSCLC cells (e.g., A549, H460, PC-9, PC-9/GR) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of Antitumor agent-135 (Compound 13) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

This assay is used to detect and quantify apoptosis induced by Antitumor agent-135 (Compound 13).

-

Cell Treatment: NSCLC cells are treated with Antitumor agent-135 (Compound 13) at its IC50 concentration for a set time period.

-

Cell Staining:

-

The treated cells are harvested and washed.

-

The cells are then resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

-

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+). An increase in the population of Annexin V-positive cells indicates the induction of apoptosis by the compound.

Signaling Pathway Visualization

Caption: General overview of apoptotic signaling pathways potentially activated by Antitumor Agent 135 (Compound 13).

Conclusion

The term "this compound" refers to at least two distinct molecular entities with different mechanisms of action and therapeutic targets. "this compound (compound 26h)" acts as a promising androgen receptor antagonist for the treatment of prostate cancer by inhibiting AR nuclear translocation and dimerization. In contrast, "Antitumor agent-135 (Compound 13)" demonstrates efficacy in non-small cell lung cancer by inducing apoptosis. This guide provides a foundational understanding of the target identification and validation approaches for these compounds, including detailed experimental protocols and visual representations of their respective signaling pathways. Further research is warranted to fully elucidate the specific molecular interactions and to advance these promising agents through the drug development pipeline.

References

The Inhibitory Effect of Anticancer Agent 135 on Prostate Cancer Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer remains a significant global health challenge, with aberrant signaling pathways driving its progression and therapeutic resistance. This technical guide details the preclinical evaluation of "Anticancer Agent 135," a novel small molecule inhibitor targeting the PI3K/Akt signaling cascade, a critical pathway in prostate cancer cell proliferation and survival. This document provides a comprehensive overview of the agent's mechanism of action, supported by quantitative data from key in vitro assays, detailed experimental protocols, and visual representations of the targeted signaling pathway and experimental workflows. The findings underscore the potential of this compound as a promising therapeutic candidate for the treatment of prostate cancer.

Introduction

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, including prostate cancer.[1] Its activation promotes cell growth, proliferation, survival, and metabolism.[1] Consequently, targeting key nodes within this cascade, such as PI3K, represents a rational and promising strategy for anticancer drug development. "this compound" is a potent and selective inhibitor of PI3K, designed to disrupt this oncogenic signaling and induce apoptosis in prostate cancer cells. This guide summarizes the key preclinical findings and methodologies used to characterize the anticancer effects of this agent on prostate cancer cell proliferation.

Quantitative Data Summary

The efficacy of this compound was evaluated across various prostate cancer cell lines. The following tables summarize the key quantitative data obtained from in vitro studies.

Table 1: In Vitro Cytotoxicity of this compound against Human Prostate Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Carcinoma | 2.31 |

| DU145 | Prostate Carcinoma | 3.15 |

| LNCaP | Prostate Carcinoma | 1.87 |

IC50 values were determined after 72 hours of continuous exposure to this compound using the MTT assay.

Table 2: Effect of this compound on Cell Cycle Distribution in PC-3 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control | 55.2 ± 2.1 | 28.4 ± 1.5 | 16.4 ± 1.8 | 1.2 ± 0.3 |

| Agent 135 (2.5 µM) | 68.9 ± 2.5 | 15.1 ± 1.2 | 16.0 ± 1.7 | 8.5 ± 0.9 |

| Agent 135 (5 µM) | 75.4 ± 3.0 | 8.7 ± 0.9 | 15.9 ± 1.5 | 15.3 ± 1.4 |

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 48 hours.

Signaling Pathway Analysis

This compound exerts its effect by inhibiting the PI3K/Akt signaling pathway. The diagram below illustrates the targeted pathway and the point of inhibition by the agent.

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Materials:

-

Prostate cancer cell lines (PC-3, DU145, LNCaP)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed prostate cancer cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically a serial dilution) for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in prostate cancer cells treated with this compound.

Materials:

-

Prostate cancer cells (e.g., PC-3)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1) using appropriate software.

Western Blot Analysis

This protocol is for determining the expression levels of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Prostate cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[2]

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[2]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preclinical evaluation of this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent inhibitor of prostate cancer cell proliferation in vitro. Its mechanism of action, through the targeted inhibition of the PI3K/Akt signaling pathway, leads to cell cycle arrest and apoptosis. The detailed protocols provided herein offer a robust framework for the continued investigation and development of this promising anticancer agent. Further in vivo studies are warranted to validate these findings and to assess the therapeutic potential of this compound in a preclinical setting.

References

A Technical Guide to Apoptosis Induction in Cancer Cells by Anticancer Agent "Apopto-Inducer 135"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pro-apoptotic effects of the novel anticancer agent, "Apopto-Inducer 135," on various cancer cell lines. The document outlines the agent's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Quantitative Data Summary

The efficacy of Apopto-Inducer 135 in inhibiting cancer cell growth and inducing apoptosis has been quantified across several cancer cell lines. The following tables summarize the key findings.

Table 1: Cytotoxicity of Apopto-Inducer 135 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 13.5[1] |

| HCT116 | Colon Cancer | 21.0[1] |

| A549 | Lung Cancer | 12.5[2] |

| PC-3 | Prostate Cancer | 5.2[1] |

| HepG2 | Liver Cancer | 10-50 (range)[3] |

IC50 values represent the concentration of Apopto-Inducer 135 required to inhibit the growth of 50% of the cancer cell population.

Table 2: Apoptosis Induction by Apopto-Inducer 135 (24h treatment)

| Cell Line | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| MCF-7 | 15 | 25.3 | 15.1 | 40.4 |

| HCT116 | 20 | 30.1 | 18.5 | 48.6 |

| A549 | 15 | 28.7 | 20.3 | 49.0 |

Apoptosis rates were determined by Annexin V/PI staining and flow cytometry analysis. Data represents a significant increase in apoptosis compared to untreated controls.

Table 3: Modulation of Key Apoptosis-Related Proteins by Apopto-Inducer 135 (48h treatment)

| Cell Line | Protein | Change in Expression |

| MCF-7 | Bcl-2 | Down-regulation |

| Bax | Up-regulation | |

| Cleaved Caspase-3 | Up-regulation | |

| Cleaved PARP | Up-regulation | |

| HCT116 | Bcl-2 | Down-regulation |

| Bax | Up-regulation | |

| Cleaved Caspase-3 | Up-regulation | |

| Cleaved PARP | Up-regulation |

Changes in protein expression were quantified by Western blot analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

2.1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell lines (MCF-7, HCT116, A549, etc.)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Apopto-Inducer 135

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Apopto-Inducer 135 and incubate for the desired time period (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

2.2. Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in cells by treating with Apopto-Inducer 135 for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

2.3. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Signaling Pathways and Visualizations

Apopto-Inducer 135 is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. The following diagrams illustrate the proposed mechanism and experimental workflows.

Caption: Experimental workflow for evaluating the pro-apoptotic effects of Apopto-Inducer 135.

Caption: Proposed intrinsic signaling pathway for Apopto-Inducer 135-mediated apoptosis.

The data presented in this guide strongly suggest that Apopto-Inducer 135 is a potent inducer of apoptosis in a range of cancer cell lines. Its mechanism of action appears to involve the modulation of Bcl-2 family proteins, leading to the activation of the mitochondrial apoptotic cascade. Further investigation into the precise molecular targets and in vivo efficacy of Apopto-Inducer 135 is warranted.

References

An In-depth Technical Guide on the Interaction of Anticancer Agent 135 with the AR-V7 Splice Variant

For: Researchers, Scientists, and Drug Development Professionals

Topic: Anticancer Agent 135 and AR-V7 Splice Variant Interaction

This technical guide provides a comprehensive overview of this compound, also known as compound 26h, a potent antagonist of the androgen receptor (AR) with significant implications for the treatment of prostate cancer, particularly forms resistant to current therapies due to the expression of AR splice variants like AR-V7.

Introduction

Persistent androgen receptor (AR) signaling is a primary driver of prostate cancer progression. While therapies targeting the AR ligand-binding domain (LBD) are initially effective, resistance often emerges through mechanisms such as the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD. The most clinically relevant of these is AR-V7. This compound (compound 26h) is a novel nonsteroidal small molecule designed to overcome this resistance. It functions as a potent AR antagonist that not only blocks AR nuclear translocation but is also reported to inhibit AR/AR-V7 heterodimerization, thereby suppressing the downstream gene transcription that fuels cancer cell growth[1]. This document details the available quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound.

Quantitative Data Summary

The following table summarizes the key in vitro biological data for this compound (compound 26h) as reported in the primary literature[2].

| Parameter | Value | Cell Line/System | Description |

| AR Transactivation Inhibition (IC50) | 0.317 µM | LNCaP cells | Concentration required to inhibit 50% of androgen receptor transcriptional activity. |

| AR LBD Binding Affinity (Ki) | 0.703 µM | Rat prostate cytosol | Dissociation constant for binding to the androgen receptor ligand-binding domain. |

| Full-Length AR Degradation | 73% | LNCaP cells | Percentage of full-length androgen receptor protein degraded upon treatment with the compound. |

| In Vitro Metabolic Stability (T1/2) | >60 min | Human Liver Microsomes | Half-life of the compound when incubated with human liver microsomes, indicating favorable stability. |

Data sourced from "Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer"[2].

Mechanism of Action and Signaling Pathways

This compound exhibits a multi-faceted mechanism of action against both full-length AR (AR-FL) and its splice variants. Its primary functions are to act as an AR antagonist and to promote the degradation of the AR protein[2]. While the initial report highlights its ability to inhibit AR/AR-V7 heterodimerization, the detailed molecular interactions driving this are a subject of ongoing research[1]. The agent's ability to bind to the AR LBD and inhibit transactivation, coupled with its induction of AR degradation, makes it a promising candidate for treating castration-resistant prostate cancer (CRPC).

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of AR signaling.

Caption: Proposed mechanism of action of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature for the characterization of this compound (compound 26h).

4.1. AR Competitive Binding Assay (Ki Determination)

-

Objective: To determine the binding affinity of the compound to the androgen receptor ligand-binding domain.

-

Protocol:

-

Preparation of Cytosol: Ventral prostates from castrated male Sprague-Dawley rats are homogenized in a TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4). The homogenate is centrifuged at 100,000g for 60 minutes at 4°C. The resulting supernatant (cytosol) is used as the source of the androgen receptor.

-

Binding Assay: The assay is performed in a 96-well plate. Each well contains 1 nM of [3H]R1881 (a synthetic androgen) and varying concentrations of the test compound (this compound) in TEGMD buffer.

-

Incubation: The plate is incubated overnight at 4°C to reach equilibrium.

-

Separation of Bound and Free Ligand: Hydroxylapatite slurry is added to each well and incubated for 15 minutes at 4°C with intermittent vortexing to bind the receptor-ligand complexes. The plate is then centrifuged, and the supernatant containing the unbound ligand is aspirated.

-

Washing: The hydroxylapatite pellets are washed three times with buffer to remove any remaining free [3H]R1881.

-

Quantification: The radioactivity of the pellets is measured using a liquid scintillation counter.

-

Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.

-

4.2. AR Transcriptional Activity Assay (IC50 Determination)

-

Objective: To measure the antagonist activity of the compound on AR-mediated gene transcription.

-

Protocol:

-

Cell Culture: LNCaP prostate cancer cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum. Prior to the assay, cells are cultured for 48 hours in a medium containing charcoal-stripped fetal bovine serum to deplete endogenous androgens.

-

Treatment: Cells are seeded in 96-well plates and treated with a constant concentration of the androgen R1881 (0.1 nM) and varying concentrations of this compound for 20-24 hours.

-

RNA Isolation and cDNA Synthesis: Total RNA is isolated from the cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Quantitative Real-Time PCR (qPCR): The expression of the AR target gene, FKBP5, is quantified by qPCR using gene-specific primers. The expression is normalized to a housekeeping gene, such as GAPDH.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of FKBP5 expression against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

4.3. Western Blot for AR Degradation

-

Objective: To assess the effect of the compound on the protein levels of the androgen receptor.

-

Protocol:

-

Cell Culture and Treatment: LNCaP cells are cultured as described above and treated with the test compound at a specified concentration (e.g., 1 µM) for 24 hours.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

-

Data Analysis: The level of AR protein is normalized to a loading control, such as β-actin. The percentage of degradation is calculated relative to the vehicle-treated control.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel AR antagonist like this compound.

References

Investigating the pharmacodynamics of "Anticancer agent 135"

Disclaimer: "Anticancer agent 135" is a hypothetical substance. This guide utilizes Paclitaxel, a well-characterized anticancer agent, as a representative model to illustrate the principles and methodologies of pharmacodynamic investigation. All data and pathways described herein pertain to Paclitaxel.

Introduction

This compound (exemplified by Paclitaxel) is a potent mitotic inhibitor belonging to the taxane class of chemotherapeutic drugs. It is a cornerstone in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancers. Its therapeutic efficacy is derived from its unique mechanism of action, which disrupts the fundamental cellular processes of division and proliferation, ultimately leading to cancer cell death. This document provides an in-depth overview of the pharmacodynamics of this agent, detailing its molecular mechanism, effects on key signaling pathways, and the experimental protocols used for its characterization.

Molecular Mechanism of Action

The primary pharmacodynamic effect of this compound is the disruption of microtubule dynamics. Unlike other anti-microtubule agents that prevent the assembly of tubulin subunits, this agent stabilizes microtubules, rendering them non-functional.

-

Microtubule Stabilization: The agent binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This leads to the formation of stable, non-functional microtubule bundles.[1]

-

Cell Cycle Arrest: The stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network required for the formation of the mitotic spindle during cell division. This malfunction of the mitotic spindle triggers a cellular checkpoint, causing the cell cycle to arrest in the G2/M phase.[1][2]

-

Induction of Apoptosis: Prolonged arrest at the G2/M phase initiates programmed cell death, or apoptosis.[3] This is the ultimate mechanism by which the agent eliminates cancer cells. The induction of apoptosis is mediated through the activation of several key signaling pathways.

Pharmacodynamic Effects: In Vitro and In Vivo

The cytotoxic and antitumor effects of this compound have been extensively quantified in preclinical models.

In Vitro Cytotoxicity

The potency of the agent is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values are highly dependent on the cell line and the duration of drug exposure.

| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (nM) |

| SK-BR-3 | Breast (HER2+) | 72 | ~5-10 |

| MDA-MB-231 | Breast (Triple Negative) | 72 | ~2-8 |

| T-47D | Breast (Luminal A) | 72 | ~3-7 |

| Various Human Tumor Lines | Mixed | 24 | 2.5 - 7.5 |

| NSCLC Cell Lines (Median) | Non-Small Cell Lung | 120 | 27 |

| SCLC Cell Lines (Median) | Small Cell Lung | 120 | 5000 |

Note: IC50 values can vary between studies due to differences in experimental conditions.

In Vivo Antitumor Efficacy

The agent's ability to inhibit tumor growth is evaluated in animal models, typically using human cancer cell line xenografts in immunodeficient mice.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| NCI-N87 | Gastric | 10 mg/kg, twice a week for 2 weeks | 72.8% |

| SNU16 | Gastric | 10 mg/kg, twice a week for 2 weeks | 77% |

| HCT-15 | Colorectal | Not specified | Significant inhibition observed |

| Multiple Lung Cancer Lines | Lung | 12-24 mg/kg/day for 5 days | Significant inhibition observed |

| B16F10 | Melanoma | 9 µmol/kg, 3 injections on alternate days | Strong inhibition observed |

TGI is a measure of the reduction in tumor volume in treated animals compared to untreated controls.

Signaling Pathways and Visualizations

This compound induces apoptosis by modulating key signaling cascades. The c-Jun N-terminal kinase (JNK) pathway plays a critical role in this process.

JNK-Mediated Apoptosis Pathway

Microtubule stress induced by the agent leads to the activation of the JNK pathway. Activated JNK phosphorylates the anti-apoptotic protein Bcl-2, which inhibits its protective function. This disruption of Bcl-2 activity promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis.

Experimental Workflow for Pharmacodynamic Analysis

A typical workflow for assessing the pharmacodynamics of an anticancer agent involves a series of in vitro and in vivo experiments to characterize its effects on cell viability, apoptosis, and tumor growth.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the anticancer agent for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting viability against drug concentration and fitting to a dose-response curve.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the anticancer agent at the desired concentration and time point to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression and activation of proteins involved in apoptosis.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, Bcl-2, phospho-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Key markers include the appearance of cleaved (activated) forms of caspases and PARP, and the phosphorylation status of proteins like Bcl-2.

References

Methodological & Application

Application Notes & Protocols for Anticancer Agent 135 (Paclitaxel)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro evaluation of "Anticancer Agent 135," exemplified here by Paclitaxel, a widely used chemotherapeutic agent. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction and Mechanism of Action

Paclitaxel is a potent mitotic inhibitor used in the treatment of numerous cancers, including ovarian, breast, and lung cancer.[1] Its primary anticancer activity stems from its unique mechanism of action: the stabilization of microtubules.[2][3][4]

Paclitaxel binds to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton.[2] This binding promotes the assembly of tubulin into extremely stable and non-functional microtubules while preventing their disassembly. The disruption of normal microtubule dynamics is particularly detrimental during cell division. It interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation. This leads to a prolonged arrest of the cell cycle in the G2/M phase. Ultimately, this sustained mitotic arrest triggers programmed cell death, or apoptosis, through the activation of various signaling pathways. Key apoptotic events include the modulation of Bcl-2 family proteins, which regulate mitochondrial integrity, and the subsequent activation of caspases.

Figure 1: Simplified signaling pathway of Paclitaxel-induced apoptosis.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data on the effects of Paclitaxel across various cancer cell lines as reported in the literature.

Table 1: Comparative Cytotoxicity of Paclitaxel (IC50 Values) The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. These values can vary based on cell line, exposure time, and assay type.

| Cell Line | Cancer Type | Exposure Time (hours) | IC50 Value |

| Various Human Tumors | Mixed | 24 | 2.5 - 7.5 nM |

| C6 | Glioma | 48 | 0.5 - 0.75 µg/mL |

| CHO-K1 | Ovarian | 48 | 0.25 - 0.75 µg/mL |

| NSCLC Lines (Median) | Non-Small Cell Lung | 24 | 9.4 µM |

| NSCLC Lines (Median) | Non-Small Cell Lung | 120 | 0.027 µM |

| SCLC Lines (Median) | Small Cell Lung | 120 | 5.0 µM |

| 4T1 | Murine Breast Cancer | 48 | ~15.6 µM |

| SK-BR-3 | Breast (HER2+) | 72 | ~3 nM |

| MDA-MB-231 | Breast (Triple Negative) | 72 | ~4 nM |

| T-47D | Breast (Luminal A) | 72 | ~2.5 nM |

Table 2: Effect of Paclitaxel on Cell Cycle Distribution Paclitaxel's mechanism of action leads to a characteristic arrest of cells in the G2/M phase of the cell cycle.

| Cell Line | Paclitaxel Conc. | Treatment Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| C6 (Control) | 0 | - | ~79.9% | - | ~20.1% |

| C6 (Treated) | 0.75 µg/mL | - | - | - | ~41% |

| CHO-K1 (Control) | 0 | - | ~74.4% | - | ~25.6% |

| CHO-K1 (Treated) | 0.5 µg/mL | - | - | - | ~57.7% |

| CHMm (Control) | 0 | 24h | ~65% | ~15% | ~20% |

| CHMm (Treated) | 1 µM | 24h | ~10% | ~5% | ~85% |

Table 3: Induction of Apoptosis by Paclitaxel (Annexin V/PI Staining) The percentage of apoptotic cells increases in a dose-dependent manner following Paclitaxel treatment.

| Cell Line | Paclitaxel Conc. | Treatment Time (hours) | Apoptotic Cells (%) |

| CHMm (Control) | 0 | 24 | ~5% |

| CHMm (Treated) | 0.1 µM | 24 | ~15% |

| CHMm (Treated) | 1 µM | 24 | ~35% |

| HEK293 (Control) | 0 | 24 | <5% |

| HEK293 (Treated) | 10 µM | 24 | ~20% |

| HEK293 (Treated) | 20 µM | 24 | ~30% |

Experimental Protocols

This section details the step-by-step methodologies for key in vitro experiments to evaluate the efficacy and mechanism of Paclitaxel.

Figure 2: General experimental workflow for in vitro evaluation.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Paclitaxel stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Paclitaxel in culture medium. Remove the existing medium from the wells and add 100 µL of medium containing the desired concentrations of Paclitaxel. Include untreated wells as a negative control and wells with medium only for background measurement.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for a few minutes.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the drug concentration to determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

-

6-well plates or T-25 flasks

-

Paclitaxel

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of Paclitaxel or a vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-